molecular formula C17H15NO3S B5648688 4-(benzenesulfonyl)-N-(furan-2-ylmethyl)aniline

4-(benzenesulfonyl)-N-(furan-2-ylmethyl)aniline

Cat. No.: B5648688
M. Wt: 313.4 g/mol
InChI Key: MUDQOYDXSZEKNB-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-(furan-2-ylmethyl)aniline is an organic compound that features both a benzenesulfonyl group and a furan-2-ylmethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(furan-2-ylmethyl)aniline typically involves the following steps:

    Formation of the benzenesulfonyl chloride: Benzenesulfonyl chloride can be prepared by reacting benzene with chlorosulfonic acid.

    Nucleophilic substitution: The benzenesulfonyl chloride is then reacted with aniline to form 4-(benzenesulfonyl)aniline.

    Alkylation: The final step involves the alkylation of 4-(benzenesulfonyl)aniline with furan-2-ylmethyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(furan-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

4-(benzenesulfonyl)-N-(furan-2-ylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.

    Industry: Utilized in the development of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(furan-2-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzenesulfonyl group can interact with amino acid residues in proteins, while the furan-2-ylmethyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(benzenesulfonyl)-N-(phenylmethyl)aniline: Similar structure but with a phenylmethyl group instead of a furan-2-ylmethyl group.

    4-(benzenesulfonyl)-N-(pyridin-2-ylmethyl)aniline: Contains a pyridin-2-ylmethyl group instead of a furan-2-ylmethyl group.

Uniqueness

4-(benzenesulfonyl)-N-(furan-2-ylmethyl)aniline is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(furan-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c19-22(20,16-6-2-1-3-7-16)17-10-8-14(9-11-17)18-13-15-5-4-12-21-15/h1-12,18H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDQOYDXSZEKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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